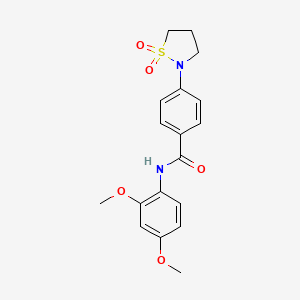
N-(2,4-dimethoxyphenyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure It is composed of a benzamide core linked to a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2-isothiazolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with appropriate reagents under controlled conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using 2,4-dimethoxyphenyl chloride in the presence of a base.
Incorporation of the 1,1-Dioxido-2-Isothiazolidinyl Moiety: The final step involves the cyclization reaction to form the 1,1-dioxido-2-isothiazolidinyl ring, typically using sulfur-containing reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Investigation as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including potential antimicrobial or anticancer properties.
作用機序
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-4-(1,1-dioxido-2-isothiazolidinyl)acetamide
- N-(2,4-Dimethoxyphenyl)-4-(1,1-dioxido-2-isothiazolidinyl)propionamide
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable subject for further research and development.
特性
分子式 |
C18H20N2O5S |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(17(12-15)25-2)19-18(21)13-4-6-14(7-5-13)20-10-3-11-26(20,22)23/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
InChIキー |
DZBABDZUBCLFFM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















